molecular formula C11H15Cl2N3O2 B13768312 4(3H)-Quinazolinone, 3-(((2-hydroxyethyl)amino)methyl)-, dihydrochloride CAS No. 75174-39-9

4(3H)-Quinazolinone, 3-(((2-hydroxyethyl)amino)methyl)-, dihydrochloride

Katalognummer: B13768312
CAS-Nummer: 75174-39-9
Molekulargewicht: 292.16 g/mol
InChI-Schlüssel: XBTWLDMGHYWQPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(3H)-Quinazolinone, 3-(((2-hydroxyethyl)amino)methyl)-, dihydrochloride (CAS: 75159-50-1 analog) is a substituted quinazolinone derivative characterized by a 3-(((2-hydroxyethyl)amino)methyl) side chain and a dihydrochloride salt formulation. Quinazolinones are nitrogen-containing heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring. The dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmaceutical applications.

Eigenschaften

CAS-Nummer

75174-39-9

Molekularformel

C11H15Cl2N3O2

Molekulargewicht

292.16 g/mol

IUPAC-Name

3-[(2-hydroxyethylamino)methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C11H13N3O2.2ClH/c15-6-5-12-7-14-8-13-10-4-2-1-3-9(10)11(14)16;;/h1-4,8,12,15H,5-7H2;2*1H

InChI-Schlüssel

XBTWLDMGHYWQPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CNCCO.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Structure and Nomenclature

The compound consists of a quinazolinone core with a 3-position substituent containing a bis-aminomethyl linkage bearing a 2-hydroxyethyl group, existing as a dihydrochloride salt.

Overview of Quinazolinone Synthesis Relevant to the Target Compound

Quinazolinones are typically synthesized via cyclization reactions involving o-aminobenzoic acid derivatives and various electrophilic reagents. The 4(3H)-quinazolinone nucleus can be functionalized at the 3-position via nucleophilic substitution or condensation reactions.

Preparation Methods of 4(3H)-Quinazolinone, 3-(((2-hydroxyethyl)amino)methyl)-, Dihydrochloride

Key Synthetic Strategy

The preparation of the target compound generally involves:

  • Step 1: Synthesis of 2-chloromethyl-4(3H)-quinazolinone intermediate
  • Step 2: Nucleophilic substitution of the chloromethyl group with 2-(hydroxyethyl)amine derivatives
  • Step 3: Formation of the dihydrochloride salt for stability and isolation

This approach is supported by the improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones starting from o-anthranilic acids and chloroacetonitrile under mild conditions.

Detailed Synthetic Procedure

Synthesis of 2-Chloromethyl-4(3H)-quinazolinone Intermediate
Reagents & Conditions Description
Sodium metal (23 mg, 1 mmol) Used as a base in anhydrous methanol (5 mL)
Chloroacetonitrile (0.95 mL, 15 mmol) Added dropwise under nitrogen atmosphere
o-Aminobenzoic acid (5 mmol) in anhydrous methanol (25 mL) Added after initial stirring of sodium and chloroacetonitrile
  • The sodium in methanol is stirred with chloroacetonitrile at ambient temperature for 40 minutes under nitrogen.
  • The o-aminobenzoic acid solution is added, and the mixture is stirred for 2 hours.
  • The precipitate formed is filtered, washed with methanol and water, and dried under vacuum to yield 2-chloromethylquinazolinone derivatives.
Conversion to 2-Hydroxymethyl-4(3H)-quinazolinone (Optional Intermediate)
  • After the above reaction, methanol is evaporated.
  • The residue is treated with 2 M aqueous NaOH and refluxed for 1 hour.
  • Neutralization with dilute HCl precipitates the hydroxymethyl derivative.
Nucleophilic Substitution with 2-(Hydroxyethyl)amine
  • The 2-chloromethylquinazolinone intermediate is reacted with 2-(hydroxyethyl)amine or its derivatives.
  • This reaction proceeds via nucleophilic substitution at the chloromethyl position, replacing chlorine with the aminoalkyl group.
  • The reaction is typically carried out in an appropriate solvent such as ethanol or methanol under reflux conditions.
  • The product is isolated and purified by crystallization.
Formation of Dihydrochloride Salt
  • The free base obtained is dissolved in a suitable solvent.
  • Treatment with hydrochloric acid (HCl) gas or aqueous HCl solution yields the dihydrochloride salt.
  • The salt form improves compound stability and facilitates handling.

Representative Reaction Scheme

Step Reactants Conditions Product
1 o-Aminobenzoic acid + Chloroacetonitrile + Na/MeOH Ambient temp, N2, 2 h 2-Chloromethyl-4(3H)-quinazolinone
2 2-Chloromethyl-4(3H)-quinazolinone + 2-(Hydroxyethyl)amine Reflux in EtOH/MeOH 3-(((2-Hydroxyethyl)amino)methyl)quinazolinone
3 Free base + HCl Room temp or reflux Dihydrochloride salt of target compound

Comparative Analysis of Preparation Methods

Method Advantages Limitations Reference
One-step synthesis from o-anthranilic acid and chloroacetonitrile Mild conditions, simple workup, good yields Requires handling of sodium metal and chloroacetonitrile
Cyclization of o-chlorobenzoyl chloride with quinazolinone derivatives Useful for fused quinazoline systems Steric hindrance may limit yields
Nucleophilic substitution on chloromethyl quinazolinones Direct functionalization at 3-position Requires pure intermediate and careful control

Notes on Reaction Optimization and Environmental Considerations

  • The use of sodium metal in methanol requires careful handling due to reactivity and flammability.
  • The reaction atmosphere is maintained under nitrogen to prevent oxidation and moisture interference.
  • Recent advances focus on environmentally friendly solvents and reducing excess reagents to minimize waste.
  • Microwave-assisted synthesis and metal-catalyzed methods have been explored for related quinazolinone derivatives but are less reported for this exact compound.

Summary Table of Key Data

Parameter Value/Condition Notes
Starting Material o-Aminobenzoic acid 5 mmol scale typical
Base Sodium metal 1 mmol in MeOH
Electrophile Chloroacetonitrile 15 mmol
Solvent Anhydrous methanol 25-30 mL
Reaction Time 2 hours (step 1), 1 hour reflux (step 2) Under nitrogen
Product Purification Filtration, washing, vacuum drying Crystallization for salt
Yield Moderate to high (variable by scale) Reported in literature

Analyse Chemischer Reaktionen

Types of Reactions

4(3H)-Quinazolinone, 3-(((2-hydroxyethyl)amino)methyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced quinazolinone analogs.

Wissenschaftliche Forschungsanwendungen

4(3H)-Quinazolinone, 3-(((2-hydroxyethyl)amino)methyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 3-(((2-hydroxyethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Substituents and Their Effects:

  • The dihydrochloride salt further enhances aqueous solubility.
  • 3-Amino-2-methyl-4(3H)-quinazolinone (): Features a simpler 3-amino group and 2-methyl substituent. The amino group facilitates nucleophilic reactions, while the methyl group increases lipophilicity.
  • 7-Chloro-3-substituted derivatives (UR-9825, ) : Incorporates a halogen (Cl) at the 7-position, enhancing antifungal activity and metabolic stability. UR-9825 demonstrated superior in vitro activity against filamentous fungi compared to fluconazole and itraconazole.
  • 2-Ethoxy-4(3H)-quinazolinone (): The ethoxy group at position 2 influences tautomerization and reactivity, enabling diverse alkylation and acylation reactions.

Physicochemical Properties

  • Melting Points: Target Compound: Expected >200°C (similar to 4k in , mp 223–225°C). 3-Amino-2-methyl derivatives (): Melting points vary between 180–220°C depending on substituents.
  • Solubility: Dihydrochloride salts (e.g., target compound) exhibit higher water solubility compared to non-ionic analogs like UR-9825 .

Pharmacokinetic and Toxicological Profiles

  • UR-9825 () : Short half-life in mice (t₁/₂ = 1 h) but prolonged activity in rats (t₁/₂ = 6–9 h). Low toxicity at 100 mg/kg bid for 28 days.
  • Target Compound : Hydrophilic substituents may reduce metabolic clearance, though specific data are unavailable.

Q & A

Q. Table 1: Representative Yields and Melting Points

Substituent (R)Yield (%)m.p. (°C)Recrystallization Solvent
CH₃, CH₂CH₂8578–79Diisopropyl ether
CH₃, o-tolyl84113Ethanol

Q. How is the structural identity of 4(3H)-quinazolinone derivatives confirmed?

  • Analytical Techniques :
  • ¹H NMR : Peaks for the quinazolinone core (e.g., aromatic protons at δ 7.2–8.5 ppm) and substituents (e.g., -CH₂NH- at δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. For example, a derivative with C₁₀H₁₄N₃O₂Cl₂ would show m/z ≈ 298 .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity for aminoalkyl-substituted quinazolinones?

  • Critical Parameters :
  • Temperature : Lower temperatures (150°C) reduce side reactions but may prolong reaction time (20–45 minutes) .

  • Catalysts : Bronsted acidic ionic liquids (e.g., [BSMIM]OTs) under solvent-free conditions enhance cyclization efficiency (yields >85%) .

  • Solvent-Free vs. Solvent-Based : Solvent-free methods reduce purification steps and improve atom economy, while acetone or ethanol aids in recrystallization .

    Table 2: Catalyst Comparison

    CatalystYield (%)Reaction TimeConditions
    P₂O₅78–9245 min180°C, solvent-free
    [BSMIM]OTs85–9030 min120°C, solvent-free

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Antimicrobial Assays :
  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution .
    • Anticancer Screening :
  • MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <50 µM for active derivatives .
    • Neuropharmacological Studies :
  • Locomotor Activity Tests : Rodent models to evaluate sedative or anticonvulsant effects (e.g., 30–100 mg/kg doses) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Factors to Investigate :
  • Structural Variability : Minor substituent changes (e.g., -OCH₃ vs. -Cl) significantly alter bioactivity. Compare analogs like 6-chloro-2-cyclohexylamino derivatives (IC₅₀ = 12 µM) vs. methoxy variants (IC₅₀ = 45 µM) .

  • Assay Conditions : Varying cell lines (e.g., Jurkat vs. HEK293) or incubation times (24–72 hours) may explain discrepancies .

  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to benchmark results .

    Example : A study reporting low antimicrobial activity (MIC >100 µg/mL) might use a non-standard bacterial strain, whereas another with MIC = 25 µg/mL tests a more susceptible strain .

Methodological Recommendations

  • Synthetic Challenges :
    • Hydroscopicity : The dihydrochloride salt form requires anhydrous conditions during synthesis to prevent hydrolysis .
    • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) resolves byproducts from alkylation or acylation steps .
  • Biological Testing :
    • Dose-Response Curves : Use at least five concentrations (1–100 µM) to calculate accurate IC₅₀/EC₅₀ values .
    • Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) for in vitro assays to avoid solvent toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.